Enzymatic Oxidation Selectivity: 2,6-Difluorobenzaldehyde Yields Single Product vs. 2,4-Isomer Mixture
In enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 2,6-difluorobenzaldehyde undergoes quantitative conversion exclusively to the corresponding fluorophenyl formate (which hydrolyzes to fluorophenol) with no detectable side products. In contrast, 2,4-difluorobenzaldehyde yields a mixture of fluorophenols and fluorobenzoic acids under identical conditions [1].
| Evidence Dimension | Product selectivity in enzymatic Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | Quantitative conversion to fluorophenyl formate only |
| Comparator Or Baseline | 2,4-Difluorobenzaldehyde yields fluorophenols plus minor fluorobenzoic acids |
| Quantified Difference | 100% selective vs. mixed products |
| Conditions | HAPMO enzyme, 19F NMR monitoring, aqueous buffer |
Why This Matters
The exclusive formation of a single product from 2,6-difluorobenzaldehyde eliminates the need for chromatographic separation, reducing purification costs and improving process yield in biocatalytic syntheses.
- [1] Moonen, M. J. H., Westphal, A. H., Rietjens, I. M. C. M., Van Berkel, W. J. H. Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Advanced Synthesis and Catalysis 2005, 347(7-8), 1027-1034. View Source
